Superior MDM2 Binding Affinity and Isoform Selectivity Relative to Nutlin-3a (RG7112)
MI-219 binds to human MDM2 with a Ki of 5 nM, representing a 7.2-fold higher affinity compared to Nutlin-3a (Ki = 36 nM) under comparable fluorescence polarization assay conditions [1]. Furthermore, MI-219 exhibits 10,000-fold selectivity for MDM2 over the homologous protein MDMX, whereas Nutlin-3a is a poor antagonist of MDMX and demonstrates substantially lower selectivity [2]. This pronounced isoform discrimination is critical in tumors where MDMX expression limits the efficacy of MDM2-selective inhibitors [3].
| Evidence Dimension | MDM2 binding affinity (Ki) and MDM2/MDMX selectivity ratio |
|---|---|
| Target Compound Data | Ki = 5 nM; MDM2/MDMX selectivity = 10,000-fold |
| Comparator Or Baseline | Nutlin-3a: Ki = 36 nM; MDM2/MDMX selectivity = not quantified, reported as poor antagonist of MDMX |
| Quantified Difference | 7.2-fold lower Ki; selectivity difference: 10,000-fold (MI-219) vs. poor/not quantified (Nutlin-3a) |
| Conditions | Fluorescence polarization-based competitive binding assay using recombinant human MDM2 and MDMX proteins; p53 peptide probe |
Why This Matters
Higher target affinity and defined isoform selectivity enable precise experimental dissection of MDM2-versus-MDMX biology and may predict differential tumor response in MDMX-overexpressing malignancies.
- [1] Shangary, S., Qin, D., McEachern, D., Liu, M., Miller, R. S., Qiu, S., Nikolovska-Coleska, Z., Ding, K., Wang, G., Chen, J., Bernard, D., Zhang, J., Lu, Y., Gu, Q., Shah, R. B., Pienta, K. J., Ling, X., Kang, S., Guo, M., Sun, Y., Yang, D., & Wang, S. (2008). Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. Proceedings of the National Academy of Sciences, 105(10), 3933–3938. View Source
- [2] Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual Review of Pharmacology and Toxicology, 49, 223–241. View Source
- [3] Wade, M., Li, Y. C., & Wahl, G. M. (2013). MDM2, MDMX and p53 in oncogenesis and cancer therapy. Nature Reviews Cancer, 13(2), 83–96. View Source
